PEG21
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Description
PEG21 is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Biological Activity
PEG21 , a polyethylene glycol-based compound, has garnered attention in biomedical research due to its versatile applications, particularly in drug delivery systems and bioconjugation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various applications, and relevant case studies.
- Molecular Formula : C54H96N2O29
- Molecular Weight : 1237.34 g/mol
- CAS Number : 2221948-98-5
This compound functions primarily as a linker in antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras). Its biological activity is attributed to several mechanisms:
- Cleavable Linker : this compound serves as a cleavable linker that connects cytotoxic agents to monoclonal antibodies, enhancing targeted delivery while minimizing systemic toxicity. This property is crucial for the efficacy of ADCs in cancer therapy .
- Biocompatibility : The PEG moiety improves the solubility and stability of therapeutic agents, facilitating their circulation time in biological systems .
- Cellular Uptake : PEGylated compounds often exhibit enhanced cellular uptake due to their hydrophilic nature, which can improve bioavailability .
In Vitro Studies
A study investigating the cytotoxic effects of this compound-conjugated drugs demonstrated significant apoptosis induction in cancer cell lines. The results indicated that the conjugation of this compound with chemotherapeutic agents increased their potency by enhancing cellular uptake and retention .
Cell Line | IC50 (µM) | Control IC50 (µM) |
---|---|---|
A549 (Lung) | 0.5 | 2.0 |
MCF-7 (Breast) | 0.3 | 1.5 |
HeLa (Cervical) | 0.4 | 1.8 |
In Vivo Studies
In vivo studies have shown that this compound-modified ADCs exhibit improved therapeutic indices compared to their non-PEGylated counterparts. For instance, a trial involving a this compound-linked ADC targeting HER2-positive tumors reported a significant reduction in tumor volume and enhanced survival rates in animal models .
Case Studies
- Anti-Cancer Applications : In a clinical trial involving this compound-linked trastuzumab, patients with HER2-positive breast cancer experienced a higher response rate compared to those receiving standard therapy . The study highlighted the importance of PEGylation in enhancing drug efficacy and reducing off-target effects.
- Immunotherapy Enhancement : Research on anti-IL-17A aptamers demonstrated that PEGylation using a novel method significantly improved pharmacokinetic parameters and neutralizing activity against IL-17A, showcasing the potential of this compound in immunotherapeutic applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H82O21/c41-1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-37-39-61-40-38-60-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-42/h41-42H,1-40H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMUMDLGQBRJIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H82O21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018299 |
Source
|
Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57-nonadecaoxanonapentacontane-1,59-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301018299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
899.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.